

Technical Guide: Physicochemical Characteristics of 1-Methyl-1H-pyrrole-3-carboxylic Acid

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Compound of Interest

Compound Name: 1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1312582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and analytical considerations for **1-methyl-1H-pyrrole-3-carboxylic acid** (CAS No: 36929-61-0). This document is intended to serve as a core reference for professionals engaged in chemical research and drug development.

Core Physicochemical Data

1-Methyl-1H-pyrrole-3-carboxylic acid is a solid, heterocyclic compound.^[1] Its fundamental properties are summarized below. All quantitative data has been compiled from available literature and databases.

Table 1: Compound Identification and Physical Properties

Parameter	Value	Source(s)
IUPAC Name	1-methyl-1H-pyrrole-3-carboxylic acid	[1] [2]
CAS Number	36929-61-0	[1] [2]
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2]
Molecular Weight	125.13 g/mol	[2]
Physical Form	Solid	[1]
Boiling Point	276.6°C (at 760 mmHg)	[1]
Melting Point	Data not available in cited literature.	
pKa	Data not available in cited literature.	
Solubility	Data not available in cited literature.	

Table 2: Spectroscopic and Computational Data

Parameter	Description / Expected Range	Source(s)
IR: O-H Stretch	A very broad absorption is expected in the 2500-3300 cm^{-1} range, characteristic of a carboxylic acid O-H bond involved in hydrogen bonding.	[3]
IR: C=O Stretch	An intense absorption is expected between 1680-1710 cm^{-1} for the carbonyl group conjugated with the pyrrole ring.	[3]
IR: C-O Stretch	A strong band is anticipated in the 1210-1320 cm^{-1} region.	[3]
^1H NMR: COOH	The acidic proton is expected to appear as a broad singlet far downfield, typically >10-12 ppm.	
^1H NMR: Pyrrole H	Protons on the pyrrole ring are expected in the aromatic region, likely between 6.0 and 7.5 ppm.	
^1H NMR: N-CH ₃	The N-methyl group protons should appear as a singlet, typically in the 3.5-4.0 ppm range.	
^{13}C NMR: C=O	The carboxylic acid carbon is expected in the 165-185 ppm range.	
^{13}C NMR: Pyrrole C	Carbons of the pyrrole ring are anticipated in the 100-140 ppm region.	

¹³ C NMR: N-CH ₃	The N-methyl carbon signal is expected in the 30-40 ppm range.	
InChI Key	OONDRKVHFCQDCG-UHFFFAOYSA-N	[1] [2]
SMILES	CN1C=CC(=C1)C(=O)O	[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of target compounds. The following sections outline a modern synthetic approach and general analytical methods.

Synthesis via Continuous Flow Hantzsch Reaction

A contemporary and efficient method for producing pyrrole-3-carboxylic acids involves a one-step continuous flow synthesis. This protocol utilizes the HBr generated as a byproduct to facilitate an *in situ* hydrolysis of a tert-butyl ester intermediate.

Protocol:

- Stream Preparation:
 - Stream A: Prepare a solution of a suitable β -ketoester (e.g., tert-butyl acetoacetate), a primary amine (methylamine for the target compound), and a non-interfering base (e.g., N,N-diisopropylethylamine, DIPEA) in an appropriate solvent like DMF.
 - Stream B: Prepare a solution of an α -haloketone (e.g., 2-bromoacetophenone or a simpler α -bromoketone) in the same solvent.
- Flow Reaction:
 - Pump Stream A and Stream B at defined flow rates into a T-mixer to initiate the reaction.
 - Pass the combined stream through a heated microreactor or packed-bed reactor. The Hantzsch pyrrole synthesis occurs at elevated temperatures, forming the tert-butyl ester of

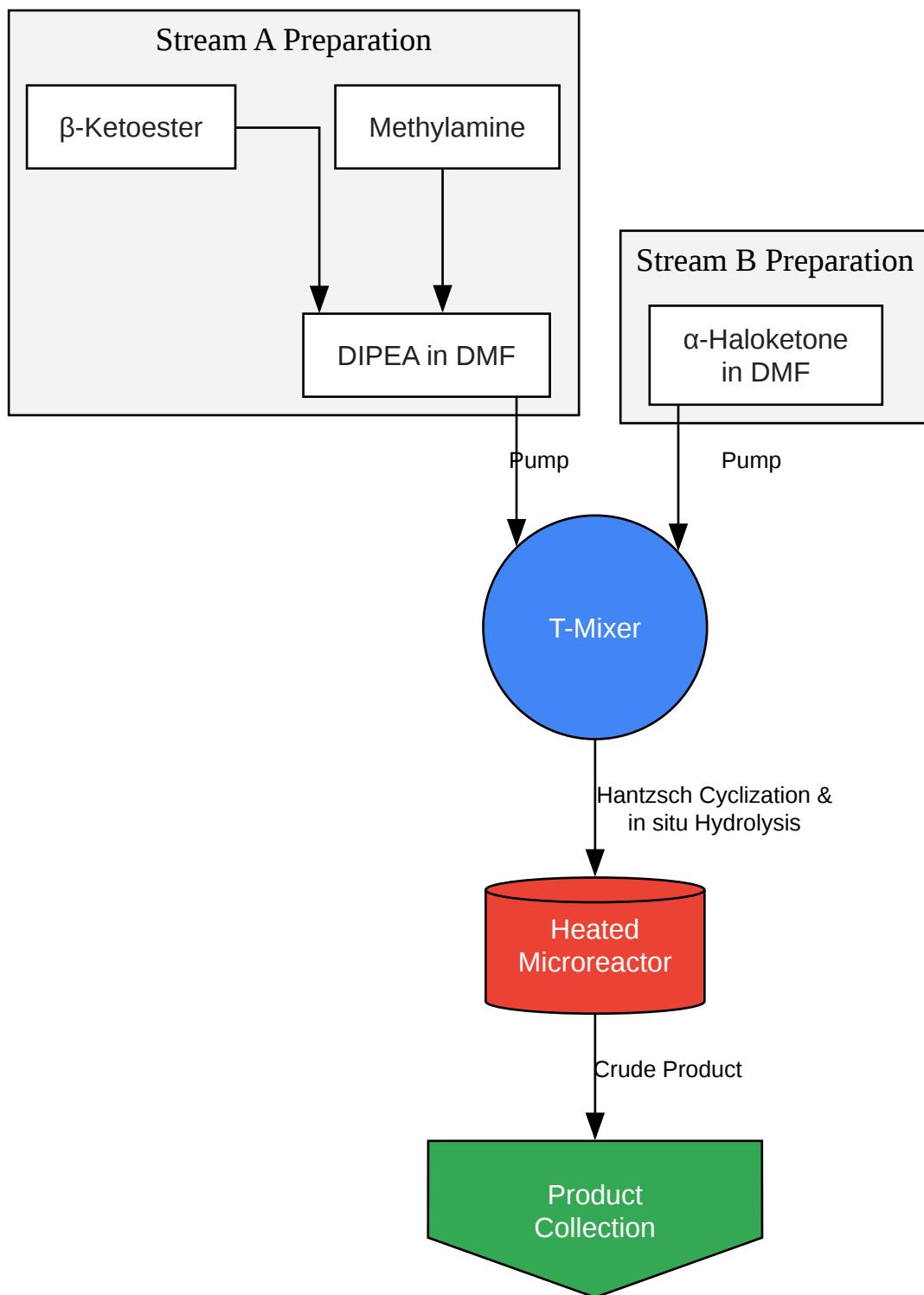
the pyrrole-3-carboxylic acid.

- In Situ Hydrolysis:

- The hydrogen bromide (HBr) generated during the cyclization is utilized within the flow system to catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid.

- Work-up and Purification:

- The output stream from the reactor is collected.
 - The solvent is removed under reduced pressure.
 - The crude product is purified using standard techniques such as recrystallization or column chromatography.

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Continuous Flow Synthesis Workflow.

General Purification and Analysis Protocol

The purity of the final compound is critical for subsequent biological assays and characterization.

Purification:

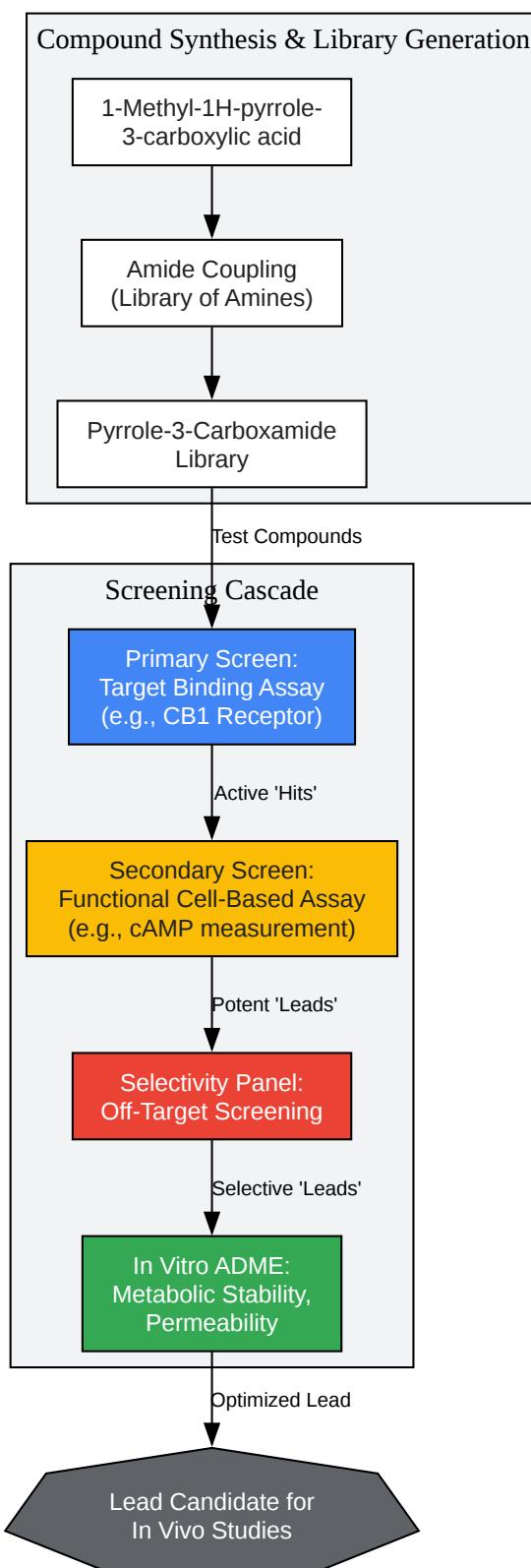
- Column Chromatography: A typical stationary phase is silica gel. The mobile phase is often a gradient system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to effectively separate the product from starting materials and byproducts.^[4]

Analysis:

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and identify appropriate solvent systems for column chromatography.^[4]
- High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing the final purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common choice.^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation and confirmation.
- Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, particularly the carboxylic acid's O-H and C=O stretches.^[4]

Biological Context and Screening

While specific signaling pathways for **1-methyl-1H-pyrrole-3-carboxylic acid** are not extensively documented, related pyrrole-3-carboxamides have been investigated as potential cannabinoid receptor subtype 1 (CB1R) inverse agonists. This suggests a logical workflow for screening this and similar compounds for biological activity.

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